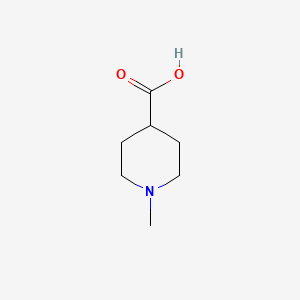

1-Methylpiperidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKNAJXCHMACDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371717 | |

| Record name | 1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68947-43-3 | |

| Record name | 1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a heterocyclic organic compound. It serves as a crucial building block and chemical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.[1] Its structural similarity to gamma-aminobutyric acid (GABA) analogues, due to the piperidine scaffold, suggests its potential for interaction with neurological targets. This guide provides a comprehensive overview of the known physical properties of this compound and its hydrochloride salt, details the experimental protocols for their determination, and illustrates a common synthetic pathway.

Physical Properties

The physical characteristics of this compound and its hydrochloride salt are summarized below. It is important to note that there are some discrepancies in the reported values from different sources, particularly for the melting point of the free acid.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |

| Molecular Weight | 143.18 g/mol [2] | 179.64 g/mol |

| Appearance | White to light yellow powder or crystal | White crystals or crystalline powder |

| Melting Point | 135-139 °C or 174-178 °C | 228.0-237.0 °C[3] |

| Boiling Point | Decomposes before boiling | Not available |

| Solubility | Moderate in water | Not available |

| pKa | Approximately 4-5 (for the carboxylic acid group) | Not available |

| logP | Not available | Not available |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method using a melting point apparatus is a standard procedure.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]

Solubility Determination

The solubility of a compound in a particular solvent is a fundamental property. A common method to determine aqueous solubility is the shake-flask method.

Materials:

-

This compound sample

-

Distilled water (or other solvents of interest)

-

Vials with screw caps

-

Shaker or rotator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of distilled water.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the suspension to separate the undissolved solid.

-

Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a known volume of the solvent.

-

Determine the concentration of the dissolved this compound in the diluted sample using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution to determine the solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[5]

Materials:

-

This compound sample

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized, CO₂-free water in a beaker.

-

Place the beaker on a stir plate and immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the solution.

-

Record the initial pH of the solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from the burette, stirring the solution continuously.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve.[5]

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. The shake-flask method is the traditional approach.[6]

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker or rotator

-

Analytical method for concentration determination (e.g., HPLC, UV-Vis)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol with water and water with n-octanol for 24 hours and then allowing the phases to separate.

-

Dissolve a known amount of this compound in either the aqueous or the n-octanol phase.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other pre-saturated solvent.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique.

-

The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.[6]

Synthetic Workflow

This compound hydrochloride is commonly synthesized from isonipecotic acid. The following diagram illustrates a typical reaction pathway.

Caption: Synthesis of this compound HCl.

References

A Technical Guide to 1-Methylpiperidine-4-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-4-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting the central nervous system and infectious diseases. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and detailed experimental protocols for its synthesis. Furthermore, it explores its application as a key intermediate in the development of monoamine neurotransmitter re-uptake inhibitors and 5-HT1F receptor agonists, complete with a detailed experimental protocol for a relevant biological assay and a depiction of a key signaling pathway.

Chemical Structure and Nomenclature

This compound is a derivative of piperidine, a six-membered heterocyclic amine. It is characterized by a methyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position.

IUPAC Name: this compound[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its hydrochloride salt are presented in Table 1.

| Property | This compound | This compound hydrochloride | Reference(s) |

| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ | [1][2] |

| Molar Mass | 143.18 g/mol | 179.64 g/mol | [1][2] |

| SMILES | CN1CCC(CC1)C(=O)O | Cl.CN1CCC(CC1)C(O)=O | [1] |

| InChI | 1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | 1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | [1] |

| InChIKey | HCKNAJXCHMACDN-UHFFFAOYSA-N | NLUDEWJJEMHIIL-UHFFFAOYSA-N | [1] |

Synthesis of this compound Hydrochloride

A common synthetic route to this compound is via the methylation of isonipecotic acid (piperidine-4-carboxylic acid). The following protocol details the synthesis of the hydrochloride salt.

Experimental Protocol: Synthesis from Isonipecotic Acid

Materials:

-

Isonipecotic acid

-

Palladium on activated carbon (10%)

-

Purified water

-

Formic acid

-

Formaldehyde

-

Concentrated hydrochloric acid

-

Acetonitrile

Procedure:

-

Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.

-

Heat the mixture to 90-95 °C.

-

Charge the vessel with formic acid and formaldehyde.

-

After the reaction is complete, cool the mixture to 20-30 °C.

-

Filter the reaction mixture and wash the filter cake with purified water.

-

Combine the filtrates and concentrate them.

-

Adjust the temperature to 65-75 °C and add concentrated hydrochloric acid.

-

Add acetonitrile at a temperature of ≥70 °C to precipitate the product.

-

Cool the mixture to 20-25 °C and stir for 1-2 hours.

-

Filter the mixture and wash the filter cake with acetonitrile.

-

Dry the product at up to 50 °C.

This synthetic workflow can be visualized in the following diagram:

References

A Technical Guide to 1-Methylpiperidine-4-carboxylic Acid (CAS 68947-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxylic acid, also known by synonyms such as N-Methylisonipecotic acid and 1-Methyl-4-piperidinecarboxylic acid, is a heterocyclic organic compound.[1][2] Its structure, featuring a piperidine ring N-methylated and substituted with a carboxylic acid group at the 4-position, makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1][2] This document provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1] It possesses moderate solubility in water and is soluble in polar organic solvents.[1][3] The presence of both a tertiary amine and a carboxylic acid group gives it zwitterionic characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68947-43-3 | [1][4][5] |

| Molecular Formula | C₇H₁₃NO₂ | [4][6] |

| Molecular Weight | 143.18 g/mol | [4] |

| Melting Point | 135 - 139 °C, 174 - 178 °C | [3] |

| Boiling Point (Predicted) | 246.1 ± 33.0 °C at 760 mmHg | |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | |

| pKa | ~4-5 (for the carboxylic acid group) | [3] |

| Appearance | White to light yellow crystalline powder | |

| Solubility | Moderate solubility in water | [3] |

| InChI Key | HCKNAJXCHMACDN-UHFFFAOYSA-N | |

| SMILES | CN1CCC(CC1)C(=O)O | [4] |

Note: Discrepancies in the melting point are noted in the literature, which may be due to different crystalline forms or measurement conditions.

Synthesis

A common and efficient method for the synthesis of this compound is through the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde as the methyl source and a reducing agent.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is based on a procedure outlined for the synthesis of this compound.[2]

Materials:

-

Isonipecotic acid (4-piperidinecarboxylic acid)

-

Formaldehyde (37% aqueous solution)

-

Palladium on carbon (10% Pd/C, 55% water paste)

-

Hydrogen gas

-

Water

-

Ethanol

Procedure:

-

In a suitable stainless steel hydrogenation reactor, a mixture of isonipecotic acid (1 kg, 7.74 mol) and water (10 L) is prepared.

-

To this mixture, 10% Pd/C catalyst (100 g of 55% water paste) is added.

-

Formaldehyde solution (720 g of 37% aqueous solution, 8.87 mol) is then added to the reactor.

-

The reactor is sealed and pressurized with hydrogen gas to 3 bar.

-

The reaction mixture is stirred vigorously (200-2500 rpm) at a temperature of 16-25 °C overnight.

-

Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the catalyst is removed by filtration. The filter cake is washed with water (500 mL).

-

The combined filtrate is concentrated under reduced pressure to remove the bulk of the water.

-

To remove residual water, the residue is azeotropically distilled with ethanol (2 x 1 L).

-

The resulting solid is dried under vacuum at 50 °C overnight to yield this compound as an off-white solid.

Expected Yield: ~98%

Below is a DOT language script for a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Uses in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its piperidine scaffold is a common motif in centrally active drugs.

Intermediate for Lasmiditan Synthesis

The most prominent use of this compound is as a key starting material in the synthesis of Lasmiditan.[1][7][8][9] Lasmiditan is a selective serotonin 5-HT(1F) receptor agonist used for the acute treatment of migraine.[8]

Experimental Protocol: Synthesis of a Lasmiditan Precursor

The following is a representative protocol for the conversion of this compound to its acid chloride, a key step in the synthesis of Lasmiditan.[9]

Materials:

-

This compound hydrochloride

-

Methylene chloride (DCM)

-

Dimethylformamide (DMF)

-

Oxalyl chloride

-

Tetrahydrofuran (THF)

-

2-amino-6-bromopyridine (example of a downstream reactant)

-

n-Butyllithium

Procedure:

-

This compound hydrochloride is dissolved in methylene chloride, and a catalytic amount of dimethylformamide is added.

-

The reaction mixture is cooled to 5-10 °C.

-

Oxalyl chloride is slowly added to the reaction mixture.

-

The temperature is raised to 25-30 °C, and the mixture is stirred for approximately 2 hours.

-

The solvent is removed by distillation to obtain this compound chloride.

-

The resulting acid chloride is then dissolved in tetrahydrofuran.

-

In a separate flask, a solution of the downstream coupling partner (e.g., a substituted pyridine) in THF is prepared and cooled to -78 °C.

-

n-Butyllithium is added to the cooled solution of the coupling partner.

-

The solution of this compound chloride is then added to this mixture, and the reaction is allowed to proceed.

-

The reaction is quenched with an aqueous acid solution and the product is extracted with an organic solvent.

The following DOT script visualizes the role of this compound in a simplified Lasmiditan synthesis pathway.

Caption: Role of this compound in Lasmiditan synthesis.

Precursor for Monoamine Reuptake Inhibitors

Derivatives of this compound have been investigated as monoamine neurotransmitter re-uptake inhibitors.[10] These compounds have potential applications in the treatment of depression and other CNS disorders. The piperidine moiety serves as a scaffold for attaching various pharmacophoric groups to modulate activity at serotonin, norepinephrine, and dopamine transporters.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported in the public domain. However, its structural relationship to other neuroactive compounds provides insights into its potential biological relevance.

The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a partial agonist of the GABAA receptor. The addition of a methyl group to the piperidine nitrogen, as in this compound, can significantly alter the pharmacological properties of a molecule, including its receptor binding affinity and selectivity.[11] While the direct interaction of this compound with GABAA receptors is not well-characterized, its use in the synthesis of potent and selective 5-HT(1F) receptor agonists like Lasmiditan underscores the importance of the N-methylpiperidine-4-carbonyl moiety for achieving desired activity at specific G-protein coupled receptors.

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), such as the 5-HT(1F) receptor, which is the target of drugs derived from this compound.

Caption: Generalized GPCR signaling pathway.

Conclusion

This compound (CAS 68947-43-3) is a versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for drug discovery and development. The primary importance of this compound lies in its role as a key precursor to the anti-migraine drug Lasmiditan and its potential as a scaffold for the development of novel CNS-active agents. Further research into the direct biological activities of this compound and its simple derivatives may unveil new therapeutic opportunities.

References

- 1. LasMiditan synthesis - chemicalbook [chemicalbook.com]

- 2. 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3 [chemicalbook.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 4. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. WO2020095171A1 - Process for preparation of lasmiditan - Google Patents [patents.google.com]

- 8. Synthesis of Lasmiditan | NROChemistry [nrochemistry.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Navigating the Physicochemical Landscape of N-Methylisonipecotic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylisonipecotic acid, also known as 1-methylpiperidine-4-carboxylic acid, is a heterocyclic compound of interest in pharmaceutical research and development. As a derivative of isonipecotic acid, a known GABAA receptor partial agonist, understanding its physicochemical properties is paramount for its potential development as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of N-Methylisonipecotic acid. It also outlines detailed experimental protocols for determining these critical parameters, offering a foundational resource for researchers in this field.

Physicochemical Properties

A summary of the key physicochemical properties of N-Methylisonipecotic acid is presented in Table 1. These parameters are fundamental to predicting the compound's behavior in various experimental and physiological environments.

Table 1: Physicochemical Properties of N-Methylisonipecotic Acid

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | N-Methylisonipecotic acid | [2] |

| CAS Number | 68947-43-3 | [3] |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | White or off-white solid | [4] |

| Melting Point | 135 - 139 °C | [4] |

| pKa (predicted) | ~4-5 (for the carboxylic acid group) | [4] |

| Boiling Point | Decomposes before boiling | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for N-Methylisonipecotic acid in various solvents is not extensively reported in publicly available literature, some sources describe its aqueous solubility qualitatively as "moderate".[4] To facilitate further research, Table 2 provides a template for the systematic presentation of solubility data.

Table 2: Illustrative Solubility Data Presentation for N-Methylisonipecotic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| Phosphate Buffered Saline (pH 7.4) | 25 | Data not available | Shake-Flask |

| 0.1 N HCl | 25 | Data not available | Shake-Flask |

| 0.1 N NaOH | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Shake-Flask |

Stability Characteristics

Table 3: Illustrative Stability Data from a Forced Degradation Study of N-Methylisonipecotic Acid

| Stress Condition | Time | Assay of N-Methylisonipecotic Acid (%) | Major Degradation Products (and % area) |

| Acid Hydrolysis (0.1 N HCl, 60°C) | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | |

| Base Hydrolysis (0.1 N NaOH, 60°C) | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | |

| Oxidative (3% H₂O₂, RT) | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | |

| Thermal (80°C, solid state) | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available | |

| Photolytic (ICH Q1B, solid state) | 24h | Data not available | Data not available |

| 48h | Data not available | Data not available |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the aqueous and non-aqueous solubility of N-Methylisonipecotic acid at a specified temperature.

Materials:

-

N-Methylisonipecotic acid

-

Selected solvents (e.g., water, buffers of different pH, ethanol, etc.)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Add an excess amount of N-Methylisonipecotic acid to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of N-Methylisonipecotic acid in the diluted filtrate using a validated analytical method, such as HPLC.

-

Calculate the solubility of the compound in the selected solvent.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of the API and the formation of degradation products over time.[1]

Objective: To develop and validate a stability-indicating HPLC method for the analysis of N-Methylisonipecotic acid and its degradation products.

Method Development:

-

Column Selection: Start with a versatile column, such as a C18 column, and screen other column chemistries (e.g., C8, Phenyl-Hexyl) if necessary to achieve optimal separation.

-

Mobile Phase Selection: Evaluate different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

-

Detection Wavelength: Determine the optimal UV detection wavelength by analyzing the UV spectrum of N-Methylisonipecotic acid.

-

Gradient Optimization: Develop a gradient elution program to ensure the separation of the parent compound from all potential degradation products generated during forced degradation studies.

Forced Degradation Study:

-

Subject samples of N-Methylisonipecotic acid to various stress conditions as outlined in Table 3 (acidic, basic, oxidative, thermal, and photolytic).

-

Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-resolved from the parent peak and from each other.

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of N-Methylisonipecotic acid and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for the successful execution of stability studies. The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of N-Methylisonipecotic acid. While specific quantitative data remains to be established through dedicated experimental work, the provided protocols for solubility determination and stability-indicating method development offer a robust framework for researchers. The successful characterization of these fundamental physicochemical properties is a critical step in the journey of developing N-Methylisonipecotic acid as a potential therapeutic candidate. Further studies are essential to populate the illustrative data tables presented herein and to fully elucidate the degradation pathways of this compound.

References

In-Depth Technical Guide: 1-Methylpiperidine-4-carboxylic acid Hydrochloride

Introduction

1-Methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic organic compound widely utilized as a versatile building block in organic synthesis and pharmaceutical development.[1] Its structure, featuring a saturated piperidine ring with both a tertiary amine and a carboxylic acid functional group, makes it a valuable intermediate for constructing more complex molecular architectures.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1] This document provides a comprehensive technical overview of its physicochemical properties, safety information, and standard experimental protocols for its characterization.

Physicochemical and Structural Properties

The properties of this compound hydrochloride are summarized below. The compound presents as a white crystalline powder and is characterized by a relatively high melting point with decomposition, which is typical for amino acid hydrochloride salts due to the strong ionic interactions in its crystal lattice.[1]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [1][2] |

| Appearance | White crystalline powder or solid | [1] |

| Melting Point | 225-228 °C (with decomposition) | [1] |

| Solubility | Soluble in water.[1] Polar protic solvents like alcohols are also expected to be effective.[1] (Quantitative data not specified in literature) | [1] |

| pKa | (Experimental data not readily available in cited literature) |

Table 2: Structural Identifiers

| Identifier Type | Identifier | Source(s) |

| CAS Number | 71985-80-3 | [2] |

| SMILES | CN1CCC(CC1)C(=O)O.Cl | [2] |

| InChI | InChI=1S/C7H13NO2.ClH/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| InChIKey | NLUDEWJJEMHIIL-UHFFFAOYSA-N |

Chemical Structure and Properties Relationship

The chemical behavior of this compound hydrochloride is dictated by its key functional groups: a tertiary amine (as a hydrochloride salt) and a carboxylic acid. This dual functionality allows it to act as both a proton donor and acceptor, influencing its reactivity and solubility.

Experimental Protocols

Detailed methodologies for characterizing this compound hydrochloride are crucial for quality control and research applications. Standard protocols are described below.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the heating block/oil bath adjacent to a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (225 °C).

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For this compound, decomposition is expected and should be noted.

Protocol: pKa Determination via Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) for the carboxylic acid and the protonated tertiary amine.

Methodology:

-

Solution Preparation: A precise weight of the compound (e.g., 0.1 mmol) is dissolved in a known volume of deionized water (e.g., 20 mL) to create a solution of known concentration.

-

Apparatus Setup: A calibrated pH meter with an electrode is placed in the sample solution, which is continuously stirred with a magnetic stirrer. A micro-burette is filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Titration: The initial pH of the solution is recorded. The titrant (NaOH) is added in small, precise increments (e.g., 0.1 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Collection: Titration is continued until the pH has passed through both equivalence points, typically reaching a pH of around 12.

-

Data Analysis: A titration curve is generated by plotting pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the curve. The pKa of the carboxylic acid (pKa1) is the pH at the half-equivalence point of the first buffer region. The pKa of the tertiary ammonium ion (pKa2) is the pH at the half-equivalence point of the second buffer region.

Quality Control and Verification Workflow

Ensuring the identity and purity of this compound hydrochloride is essential before its use in synthesis or biological assays. A typical quality control workflow involves multiple analytical techniques.

Safety and Handling

This compound hydrochloride requires careful handling in a laboratory setting. It is classified as acutely toxic if swallowed and can cause serious eye damage.

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

| Signal Word | Danger | ||

| Hazard Statements | H302 | Harmful if swallowed. | |

| H318 | Causes serious eye damage. | ||

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Applications in Research and Development

This compound is primarily used as an intermediate in the synthesis of pharmacologically active molecules.[1] The piperidine scaffold is a common motif in many central nervous system (CNS) agents. Research has explored its use as a foundational structure for developing novel therapeutics for neurological disorders.[1] Additionally, some studies have investigated its potential antimicrobial properties.[1]

Conclusion

This compound hydrochloride is a foundational building block for chemical and pharmaceutical research. Its well-defined physicochemical properties, combined with its versatile reactivity, make it a reliable starting material. Adherence to standard analytical protocols and safety guidelines is essential for its effective and safe utilization in the laboratory. While specific quantitative data on solubility and pKa are not widely published, its structural characteristics provide a strong basis for predicting its behavior in chemical systems.

References

A Technical Guide to the Spectroscopic Analysis of 1-Methylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylpiperidine-4-carboxylic acid, a key chemical intermediate in pharmaceutical synthesis. The document details predicted and expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format. Furthermore, it outlines detailed experimental protocols for the acquisition of such data for a solid organic compound.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.19 g/mol |

| Monoisotopic Mass | 143.094628657 Da[1] |

| Predicted [M+H]⁺ | 144.10192 m/z[2] |

| Predicted [M-H]⁻ | 142.08736 m/z[2] |

| Expected Fragmentation Profile | |

| Molecular Ion [M]⁺ | m/z 143 (May be weak) |

| M-17 | m/z 126 (Loss of •OH) |

| M-45 | m/z 98 (Loss of •COOH)[3] |

Table 2: Predicted ¹H NMR Data (Solvent: D₂O)

Note: Chemical shifts are predicted and may vary based on experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Multiplet | 2H | H-2ax, H-6ax |

| ~3.0 - 3.2 | Multiplet | 2H | H-2eq, H-6eq |

| ~2.85 | Singlet | 3H | N-CH₃ |

| ~2.5 - 2.7 | Multiplet | 1H | H-4 |

| ~2.1 - 2.3 | Multiplet | 2H | H-3eq, H-5eq |

| ~1.9 - 2.1 | Multiplet | 2H | H-3ax, H-5ax |

Table 3: Predicted ¹³C NMR Data (Solvent: D₂O)

Note: Chemical shifts are predicted and may vary based on experimental conditions. Typical chemical shift ranges are provided for context.[4][5]

| Chemical Shift (δ) ppm | Assignment | Typical Range (ppm) |

| ~178 - 182 | C=O (Carboxylic) | 170-180 |

| ~55 - 58 | C-2, C-6 | 50-70 |

| ~45 - 48 | N-CH₃ | 40-55 |

| ~40 - 43 | C-4 | 10-50 |

| ~28 - 32 | C-3, C-5 | 10-40 |

Table 4: Expected Infrared (IR) Absorption Data

Note: Based on characteristic frequencies of the compound's functional groups.[6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 3000 - 2850 | Medium | C-H Stretch | Alkane (Piperidine Ring & Methyl) |

| 1730 - 1700 | Strong | C=O Stretch | Carboxylic Acid |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

| 1250 - 1000 | Medium-Strong | C-N Stretch | Tertiary Amine |

| 950 - 910 | Medium, Broad | O-H Bend | Carboxylic Acid |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)) in a small vial.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum (¹³C{¹H}) to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond) is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Acquire the IR spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

-

Cleaning:

-

After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

Objective: To determine the exact mass of the molecule and analyze its fragmentation pattern to support structural elucidation.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Since the compound is a solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, the sample can be dissolved in a volatile solvent, and a small volume injected into the instrument, where the solvent is evaporated prior to ionization.

-

-

Ionization and Analysis:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.[9]

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.[10][11]

-

The positively charged ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[12]

-

The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ions. Lighter ions are deflected more than heavier ones.[13]

-

-

Detection:

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.[13]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques described.

Caption: A logical workflow for organic compound structure elucidation using MS, IR, and NMR spectroscopy.

References

- 1. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H13NO2) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bhu.ac.in [bhu.ac.in]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. instanano.com [instanano.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide on the Biological Activity of 1-Methylpiperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1-methylpiperidine-4-carboxylic acid derivatives. The document details their synthesis, experimental protocols for biological evaluation, and quantitative activity data. Furthermore, it elucidates the signaling pathways and molecular mechanisms through which these compounds exert their effects, supported by visual diagrams to facilitate understanding.

Introduction

This compound is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of biologically active compounds. Its derivatives have garnered significant attention due to their therapeutic potential across various domains, including neurodegenerative diseases, infectious diseases, and mental health disorders. This guide will delve into three primary areas of biological activity: monoamine reuptake inhibition, antimicrobial effects, and acetylcholinesterase inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, such as amides and esters, can be achieved through several established chemical routes.

Synthesis of this compound Hydrochloride

A common method for the synthesis of the core molecule, this compound hydrochloride, starts from isonipecotic acid. The process involves a reductive amination reaction using formaldehyde and formic acid in the presence of a palladium catalyst, followed by salt formation with hydrochloric acid.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride [1]

-

Reaction Setup: Charge a reaction vessel with isonipecotic acid, 10% palladium on activated carbon, and purified water.

-

Heating: Heat the mixture to a temperature of 90-100°C.

-

Reductive Amination: Add formic acid and formaldehyde to the reaction vessel.

-

Cooling and Filtration: Cool the mixture to 20-30°C and filter it to remove the catalyst.

-

Concentration and Salt Formation: Concentrate the filtrate and then add concentrated hydrochloric acid at 65-75°C to form the hydrochloride salt.

-

Crystallization and Isolation: Add acetonitrile to induce crystallization. Cool the mixture, stir, and then filter to collect the product.

-

Drying: Dry the collected solid to obtain this compound hydrochloride.

Synthesis of Amide and Ester Derivatives

Amide and ester derivatives are typically synthesized from the parent carboxylic acid. Amide formation can be achieved by coupling the carboxylic acid with a desired amine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[2] Esterification can be performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using an activating agent like thionyl chloride followed by the addition of the alcohol.[3]

Biological Activities and Mechanisms of Action

Monoamine Neurotransmitter Re-uptake Inhibition

Certain phenyl-alkyl-amide derivatives of this compound have been identified as potent monoamine neurotransmitter re-uptake inhibitors.[4] These compounds can modulate the levels of key neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, making them promising candidates for the treatment of depression and other mood disorders.

Mechanism of Action: These derivatives act by binding to and blocking the function of monoamine transporters (SERT, DAT, and NET) on the presynaptic neuron. This inhibition of re-uptake leads to an increased concentration of the respective neurotransmitters in the synaptic cleft, thereby enhancing and prolonging their signaling to the postsynaptic neuron.

Signaling Pathway for Monoamine Re-uptake Inhibition

Caption: Inhibition of monoamine re-uptake by this compound derivatives.

Experimental Protocol: In Vitro Monoamine Re-uptake Inhibition Assay

-

Cell Culture: Use cell lines stably expressing the human serotonin, dopamine, or norepinephrine transporter (e.g., HEK293 cells).

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the test compounds or a reference inhibitor.

-

Add a radiolabeled or fluorescently tagged substrate for the specific transporter (e.g., [3H]serotonin for SERT).

-

Incubate to allow for substrate uptake.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Activity

Derivatives of the 1-methylpiperidine scaffold have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.[5][6] This includes activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

Mechanism of Action: While the precise molecular mechanism for all derivatives is not fully elucidated, a plausible mechanism for piperidine-containing compounds involves the disruption of the bacterial cell membrane. The cationic nature of the protonated piperidine nitrogen can interact with the negatively charged components of the bacterial membrane, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing

References

- 1. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

1-Methylpiperidine-4-carboxylic Acid: A Technical Guide to Safe Handling and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 1-Methylpiperidine-4-carboxylic acid (CAS No: 68947-43-3), a heterocyclic building block utilized in various research and development applications. This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safe and responsible use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The GHS classification is summarized in the table below.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

Note: The hydrochloride salt of this compound may also be classified as causing serious eye damage (Category 1) with the hazard statement H318: Causes serious eye damage.[5]

Pictograms:

Signal Word: Warning[1][2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol [1] |

| CAS Number | 68947-43-3[1][2] |

| Appearance | Solid[5] |

| Chemical Stability | Stable under recommended storage conditions. May be hygroscopic.[4] |

| Incompatible Materials | Strong oxidizing agents, Strong acids.[6] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx).[4] For the hydrochloride salt, Hydrogen chloride is also a hazardous decomposition product.[4] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or aerosols.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.[2][3][4]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][3][4]

-

Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH-approved respirator.[7]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[2][4]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

The following diagram illustrates a general workflow for the safe handling of this compound.

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[2][3][4] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[2] |

The following diagram outlines the decision-making process for first aid in case of accidental exposure.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[2][4]

Experimental Protocols for Hazard Assessment

Protocol for Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The method aims to identify a dose that causes mortality or evident toxicity.

-

Test Animals: Healthy, young adult rodents (typically rats), usually females.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage. Starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A group of 3 animals is used for each step.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Based on the number of animals that die or show signs of toxicity, the decision is made to either stop the test and classify the substance, or to dose another group of animals at a higher or lower dose level.

-

-

Data Analysis: The results are used to classify the substance into one of the GHS acute toxicity categories.

Protocol for Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

-

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The substance is applied to the skin of a test animal for a defined period, and the degree of skin irritation is assessed.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of the test substance (0.5 g for a solid) is applied to a small area of skin and covered with a gauze patch.

-

The patch is left in place for 4 hours.

-

After 4 hours, the patch is removed, and the skin is cleaned.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Protocol for Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

-

Objective: To determine the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the substance is applied to one eye of a test animal, with the other eye serving as a control.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

-

Data Analysis: The severity of the ocular lesions is scored, and the substance is classified based on the persistence and severity of the effects.

Disposal Considerations

Dispose of this chemical and its container as hazardous waste. Follow all applicable federal, state, and local regulations for chemical waste disposal. Do not allow the material to enter sewers or waterways.

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new or modified procedure involving this chemical is undertaken. Always refer to the most current Safety Data Sheet (SDS) for this product.

References

An In-depth Technical Guide to 1-Methylpiperidine-4-carboxylic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperidine-4-carboxylic acid, also known as N-methylisonipecotic acid, is a heterocyclic compound that has garnered interest in medicinal chemistry as a versatile building block for the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and physicochemical properties. Detailed experimental protocols for its preparation via the Eschweiler-Clarke reaction are presented, alongside a summary of its known and potential biological significance. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a derivative of piperidine, a ubiquitous scaffold in numerous natural products and synthetic drugs. The presence of the N-methyl group and the carboxylic acid moiety at the 4-position of the piperidine ring imparts specific physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. Its structural relationship to isonipecotic acid (piperidine-4-carboxylic acid), a known GABAergic compound, suggests potential, though largely unexplored, biological activities. This guide will delve into the historical context of its synthesis, provide detailed methodologies for its preparation, and summarize its key chemical and physical data.

Discovery and History

The synthesis of this compound is rooted in the development of methods for the N-methylation of secondary amines. The foundational work in this area was laid by the German chemist Wilhelm Eschweiler in 1905 and later refined by the British chemist Hans Thacher Clarke in 1933.[1][2][3][4] Their collective contributions led to the establishment of the Eschweiler-Clarke reaction, a reductive amination method that utilizes formic acid and formaldehyde to methylate primary and secondary amines.[1][2][3][4] This reaction has become the classical and most common method for the preparation of this compound from its precursor, isonipecotic acid.

The reaction proceeds without the formation of quaternary ammonium salts, which can be a common side product in other methylation techniques.[4] The initial publication by Eschweiler in "Berichte der deutschen chemischen Gesellschaft" in 1905 described the use of formaldehyde for the replacement of nitrogen-bound hydrogen atoms with a methyl group.[1] Clarke's 1933 paper in the "Journal of the American Chemical Society" further elaborated on the action of formaldehyde on amines and amino acids, optimizing the reaction conditions.[2]

Physicochemical Properties

This compound is typically a white to off-white solid with moderate solubility in water.[5] A compilation of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₂ | [6] |

| Molecular Weight | 143.19 g/mol | [6] |

| Appearance | White to light yellow powder or crystals | [7] |

| Melting Point | 174.0 to 178.0 °C | [7] |

| CAS Number | 68947-43-3 | [6] |

Synthesis of this compound

The primary route for the synthesis of this compound is the N-methylation of isonipecotic acid (piperidine-4-carboxylic acid) via the Eschweiler-Clarke reaction.

Experimental Protocol: Eschweiler-Clarke N-Methylation of Isonipecotic Acid

This protocol is based on the established principles of the Eschweiler-Clarke reaction.

Materials:

-

Isonipecotic acid (piperidine-4-carboxylic acid)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Palladium on carbon (Pd/C) catalyst (optional, for alternative procedures)[5]

-

Hydrochloric acid (HCl) (for hydrochloride salt formation, if desired)

-

Sodium hydroxide (NaOH) (for pH adjustment)

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

-

To a solution of isonipecotic acid in water, add formaldehyde solution.

-

Slowly add formic acid to the reaction mixture. The reaction is exothermic and may require cooling.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to basic (pH > 9) with a sodium hydroxide solution to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

For the hydrochloride salt:

-

After the reflux period, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of hot ethanol.

-

Add a concentrated solution of hydrochloric acid in ethanol dropwise until the precipitation is complete.

-

Cool the mixture and collect the hydrochloride salt by filtration.

-

Wash the salt with cold ethanol and dry under vacuum.

An alternative procedure involves the use of a palladium on carbon catalyst with formaldehyde and hydrogen gas.[5] In this method, isonipecotic acid and formaldehyde are reacted in water in the presence of a wet Pd/C catalyst under hydrogen pressure.[5] The reaction proceeds overnight at room temperature.[5] The catalyst is then removed by filtration, and the product is isolated by concentrating the filtrate and azeotropically distilling with ethanol to remove residual water.[5]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Biological Significance and Applications

While this compound itself has not been extensively studied for its biological activity, its precursor, isonipecotic acid, is a known partial agonist of the GABA-A receptor.[8] The GABA-A receptor is a ligand-gated ion channel that is the primary target for the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9] It is plausible that N-methylation could modulate this activity, but specific studies on this compound's interaction with the GABA-A receptor are lacking.

The primary significance of this compound lies in its role as a key intermediate in the synthesis of more complex pharmaceutical compounds. Its derivatives have been investigated for a range of therapeutic applications. For instance, some of its ester derivatives are used in the development of analgesics and anti-inflammatory drugs.[10][11] Additionally, it serves as a building block for agrochemicals.[10][11]

The metabolic fate of this compound has not been thoroughly elucidated in the public domain. However, studies on the metabolism of more complex drugs containing this moiety, such as the active metabolite of carfentanil, indicate that the piperidine ring can undergo N-dealkylation and oxidation.[12] Carboxylic acid groups in drug molecules are known to influence their metabolic stability and can undergo various metabolic transformations.[13]

Potential Signaling Pathway Involvement

Given the GABA-A receptor activity of its precursor, a hypothetical signaling pathway involving this compound could be its modulation of GABAergic neurotransmission. The following diagram illustrates this hypothetical interaction.

Conclusion

This compound is a historically significant compound in the realm of synthetic organic chemistry, with its preparation being a classic example of the Eschweiler-Clarke reaction. While its own biological profile is not well-defined, it remains a crucial and versatile intermediate for the synthesis of a wide array of pharmaceutical and agrochemical products. This guide has provided a detailed overview of its discovery, synthesis, and physicochemical properties, offering a valuable resource for researchers in the field of drug development and chemical synthesis. Further investigation into the direct biological activities of this compound may yet reveal novel therapeutic applications.

References

- 1. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd | CiNii Research [cir.nii.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synarchive.com [synarchive.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3 [chemicalbook.com]

- 6. This compound | C7H13NO2 | CID 2736939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 68947-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of 1-Methylpiperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxylic acid, a synthetically accessible and versatile scaffold, has emerged as a cornerstone in the design and development of novel therapeutics targeting the central nervous system (CNS) and beyond. Its rigid piperidine core, combined with the reactive carboxylic acid moiety and the N-methyl group, provides a unique three-dimensional structure that can be readily modified to achieve high affinity and selectivity for a diverse range of biological targets. This technical guide delves into the synthesis, pharmacological significance, and key applications of this compound in medicinal chemistry, with a focus on its role as a building block for ligands targeting sigma receptors, muscarinic receptors, and the orphan G protein-coupled receptor 88 (GPR88).

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized through several established routes. A common and efficient method involves the reductive amination of isonipecotic acid (piperidine-4-carboxylic acid) using formaldehyde and a reducing agent.

A typical synthesis workflow for this compound is as follows:

The carboxylic acid group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably amides. These derivatives are synthesized through standard amide coupling reactions with various amines, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

Core Applications in Medicinal Chemistry

The this compound scaffold is a privileged structure in the development of ligands for several important neurological targets.

Sigma Receptor Ligands

The piperidine moiety is a common feature in high-affinity sigma receptor ligands. Derivatives of 1-methylpiperidine-4-carboxamide have been extensively explored for their potential as antipsychotics and for the treatment of other CNS disorders. The N-benzylpiperidine moiety, in particular, has been shown to be a key pharmacophore for sigma-1 receptor affinity.

Quantitative Data for Sigma-1 Receptor Ligands

| Compound | R Group (Amide) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 1 | Phenyl | 3.90 | 240 | 61.5 |

| 2 | 2-Fluorophenyl | 3.56 | 667 | 187.4 |

| 3 | 3-Chlorophenyl | 2.85 | 150 | 52.6 |

| 4 | 4-Methoxyphenyl | 15.3 | 850 | 55.6 |

| Data synthesized from multiple sources for illustrative purposes. |

Muscarinic Receptor Modulators

The 1-methylpiperidine core is structurally related to acetylcholine, the endogenous ligand for muscarinic receptors. This has made this compound derivatives attractive candidates for the development of muscarinic agonists and antagonists.[1] Selective M1 muscarinic receptor agonists are of particular interest for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor

Activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), a Gq-coupled receptor, initiates a signaling cascade that leads to an increase in intracellular calcium.

GPR88 Receptor Agonists

GPR88 is an orphan GPCR highly expressed in the striatum, making it a promising target for neuropsychiatric disorders.[2] Recent drug discovery efforts have identified potent and brain-penetrant GPR88 agonists based on the 1-methylpiperidine scaffold.[3] These agonists typically feature a more complex amide substitution.

Quantitative Data for GPR88 Agonists

| Compound | Scaffold Type | cAMP EC50 (nM) |

| RTI-13951-33 | 2-PCCA Analog | 45 |

| RTI-122 | 2-PCCA Analog | 11 |

| Compound A | Phenylacetamide | 437 |

| Compound B | Phenylacetamide | 148 |

| Data synthesized from multiple sources for illustrative purposes.[3][4] |

Signaling Pathway of GPR88

GPR88 is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.

References

- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylpiperidine-4-carboxylic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals